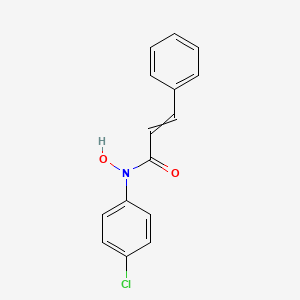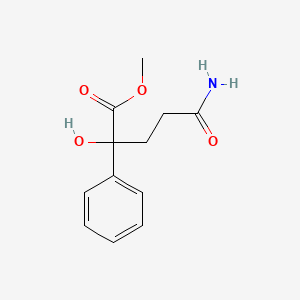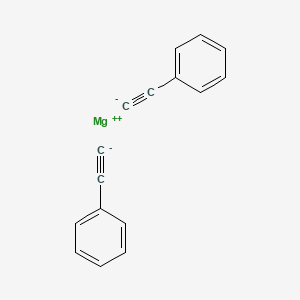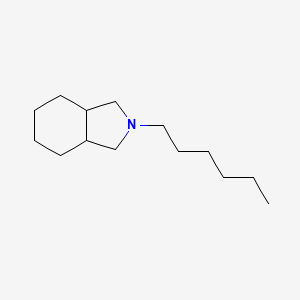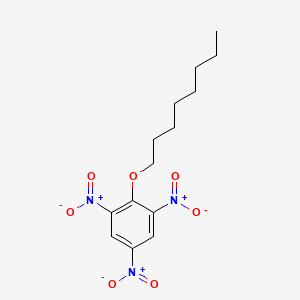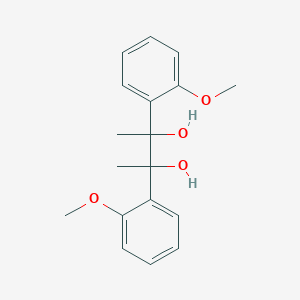![molecular formula C16H20NO3P B14712984 [2-(Dibenzylamino)ethyl]phosphonic acid CAS No. 18370-77-9](/img/structure/B14712984.png)
[2-(Dibenzylamino)ethyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Dibenzylamino)ethyl]phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to a [2-(dibenzylamino)ethyl] moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dibenzylamino)ethyl]phosphonic acid typically involves the reaction of dibenzylamine with ethylene oxide to form [2-(dibenzylamino)ethyl] alcohol. This intermediate is then reacted with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine to yield the desired phosphonic acid derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[2-(Dibenzylamino)ethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphinite derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphonic acid compounds.
科学的研究の応用
Chemistry
In chemistry, [2-(Dibenzylamino)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its phosphonic acid group can mimic phosphate groups in biological systems, allowing it to act as an inhibitor or modulator of specific enzymes involved in disease pathways.
Industry
In industry, the compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of [2-(Dibenzylamino)ethyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong interactions with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the [2-(dibenzylamino)ethyl] moiety can interact with hydrophobic regions of proteins, further influencing their function.
類似化合物との比較
Similar Compounds
Similar compounds to [2-(Dibenzylamino)ethyl]phosphonic acid include:
- [2-(Dimethylamino)ethyl]phosphonic acid
- [2-(Diethylamino)ethyl]phosphonic acid
- [2-(Diphenylamino)ethyl]phosphonic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the dibenzylamino group. This group provides unique steric and electronic properties, which can influence the compound’s reactivity and interactions with biological targets. The dibenzylamino group also enhances the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
特性
CAS番号 |
18370-77-9 |
|---|---|
分子式 |
C16H20NO3P |
分子量 |
305.31 g/mol |
IUPAC名 |
2-(dibenzylamino)ethylphosphonic acid |
InChI |
InChI=1S/C16H20NO3P/c18-21(19,20)12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20) |
InChIキー |
DXRPHYXBNFXSHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CCP(=O)(O)O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
